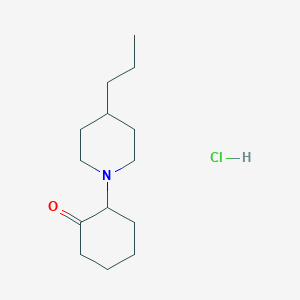

2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is formally designated as this compound, reflecting its structural composition of a cyclohexanone core bearing a substituted piperidine substituent at the 2-position. The Chemical Abstracts Service registry number 1384430-26-5 serves as the unique identifier for this specific hydrochloride salt form, distinguishing it from the free base and other salt variants.

The molecular formula is established as Carbon14 Hydrogen26 Chloride Nitrogen Oxygen, with a calculated molecular weight of 259.82 grams per mole for the hydrochloride salt. The systematic nomenclature emphasizes the hierarchical naming priority given to the cyclohexanone ring system as the principal functional group, with the piperidinyl substituent designated as a secondary structural feature. The propyl group attached to the 4-position of the piperidine ring represents a tertiary structural element in the naming sequence, following standard International Union of Pure and Applied Chemistry protocols for complex polycyclic structures.

Structural identification codes include the Simplified Molecular Input Line Entry System representation as CCCC1CCN(CC1)C1CCCCC1=O.Cl, which provides a linear notation for the complete molecular structure including the hydrochloride counterion. The International Chemical Identifier string InChI=1S/C14H25NO.ClH/c1-2-5-12-8-10-15(11-9-12)13-6-3-4-7-14(13)16;/h12-13H,2-11H2,1H3;1H serves as an additional unique identifier that captures the stereochemical and connectivity information essential for unambiguous compound identification.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of bicyclic systems where conformational flexibility plays a crucial role in determining the overall three-dimensional structure. The cyclohexanone ring adopts a half-chair conformation typical of six-membered rings containing a carbonyl group, with the ketone functionality introducing planar geometry at the Carbon1 center due to the sp2 hybridization state. The piperidine ring system maintains a chair conformation that minimizes steric interactions between the propyl substituent and the cyclohexyl moiety attached to the nitrogen center.

Conformational analysis reveals that the propyl side chain at the 4-position of the piperidine ring preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions with other ring substituents. The Carbon-Nitrogen bond connecting the piperidine nitrogen to the cyclohexanone ring exhibits significant rotational freedom, allowing for multiple conformational states that can be populated at room temperature. Computational studies suggest that the most stable conformations involve positioning the bulky cyclohexanone substituent in an equatorial-like orientation relative to the piperidine ring plane.

The presence of the hydrochloride counterion significantly influences the molecular geometry through hydrogen bonding interactions with the protonated nitrogen center. The quaternary ammonium character of the nitrogen in the salt form restricts conformational flexibility compared to the free base, as the positively charged nitrogen center adopts a more rigid tetrahedral geometry. The chloride anion typically associates closely with the protonated nitrogen through electrostatic interactions, forming an ion pair that influences the overall molecular shape and intermolecular packing arrangements.

Rotational barriers around key bonds within the molecule have been estimated through theoretical calculations, with the Carbon-Nitrogen bond between the piperidine and cyclohexanone rings showing moderate barriers of approximately 10-15 kilocalories per mole. The propyl chain exhibits typical alkyl chain flexibility with low rotational barriers around Carbon-Carbon single bonds, contributing to the overall conformational ensemble accessible to the molecule in solution and solid state.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound reveals important details about its solid-state organization and intermolecular packing arrangements. While complete crystal structure data remains limited in the available literature, the compound exhibits typical characteristics of organic hydrochloride salts with well-defined ionic interactions governing the crystal lattice formation. The molecular packing is primarily determined by the electrostatic interactions between the protonated piperidine nitrogen and the chloride counterions, creating a network of ionic contacts that stabilize the crystal structure.

Analysis of related piperidinyl cyclohexanone derivatives suggests that the compound likely crystallizes in a centrosymmetric space group, with molecules arranged to optimize both ionic interactions and van der Waals contacts between the organic cations. The hydrochloride salt formation results in enhanced crystalline stability compared to the free base form, as evidenced by improved handling characteristics and reduced hygroscopic behavior observed in practical applications.

The solid-state conformation of the molecule is expected to differ from solution-phase conformations due to crystal packing constraints and intermolecular interactions. The cyclohexanone ring system maintains its characteristic half-chair geometry in the solid state, while the piperidine ring adopts a chair conformation that accommodates the ionic interactions with neighboring chloride anions. The propyl substituent orientation is likely influenced by crystal packing requirements, potentially adopting conformations that differ from the gas-phase energy minimum to optimize overall lattice energy.

Intermolecular hydrogen bonding patterns in the crystal structure involve primarily the protonated nitrogen center and the chloride anions, with additional weaker interactions possible between the carbonyl oxygen and neighboring hydrogen atoms. The three-dimensional arrangement of molecules in the crystal lattice creates channels or cavities that may accommodate solvent molecules in certain crystallization conditions, though the specific details require detailed single-crystal diffraction studies for complete characterization.

Comparative Analysis with Related Piperidinyl Cyclohexanone Derivatives

Comparative structural analysis of this compound with related piperidinyl cyclohexanone derivatives reveals important structure-activity relationships and conformational trends within this chemical class. The closely related compound 2-(2-Propylpiperidin-1-yl)cyclohexan-1-one, which differs only in the position of the propyl substituent on the piperidine ring, shows a molecular weight of 223.35 grams per mole for the free base form, compared to the 4-propyl isomer under investigation.

Table 1: Comparative Molecular Properties of Piperidinyl Cyclohexanone Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Propyl Position | Salt Form |

|---|---|---|---|---|

| This compound | C14H26ClNO | 259.82 | 4-position | Hydrochloride |

| 2-(2-Propylpiperidin-1-yl)cyclohexan-1-one | C14H25NO | 223.35 | 2-position | Free base |

| 2-(4-Phenyl-piperidin-1-yl)-cyclohexanone | C17H23NO | 257.37 | 4-phenyl | Free base |

| 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-cyclohexanol | C20H31NO | 301.5 | 4-phenylpropyl | Alcohol |

The structural comparison reveals that substitution patterns on the piperidine ring significantly influence molecular properties and conformational preferences. The 4-propyl substitution pattern in the target compound provides different steric constraints compared to the 2-propyl isomer, potentially affecting the preferred conformations and biological activity profiles. The phenyl-substituted derivative 2-(4-Phenyl-piperidin-1-yl)-cyclohexanone demonstrates how aromatic substituents can dramatically alter the molecular shape and electronic properties while maintaining the core structural framework.

Conformational analysis across this series of compounds indicates that the 4-position substitution generally provides more conformational stability due to reduced steric interactions with the cyclohexanone moiety. The propyl group in the 4-position can adopt equatorial orientations more readily than 2-position substituents, which face greater steric hindrance from the nitrogen-bound cyclohexyl group. This positional difference translates into distinct three-dimensional molecular shapes that may correlate with different biological or physical properties.

The influence of salt formation becomes apparent when comparing the hydrochloride salt of the 4-propyl derivative with the free base forms of related compounds. The ionic character introduced by the hydrochloride counterion results in enhanced water solubility and modified crystallization behavior compared to the neutral analogs. The molecular weight increase of approximately 36.5 atomic mass units upon hydrochloride salt formation reflects the addition of the hydrogen chloride unit, which also introduces new intermolecular interaction capabilities through ionic bonding.

Electronic property comparisons reveal that all compounds in this series share similar electron density distributions around the cyclohexanone carbonyl group, as this functional group remains invariant across the structural variants. However, the nature and position of piperidine substituents modulate the overall dipole moments and lipophilicity characteristics, with the propyl-substituted derivatives generally showing intermediate polarity between unsubstituted and phenyl-substituted analogs.

Properties

IUPAC Name |

2-(4-propylpiperidin-1-yl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO.ClH/c1-2-5-12-8-10-15(11-9-12)13-6-3-4-7-14(13)16;/h12-13H,2-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDBVEOQRCSRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCN(CC1)C2CCCCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride typically involves the reaction of 4-propylpiperidine with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is employed in studies related to cellular processes and molecular interactions.

Medicine: Research involving this compound may focus on its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexanone Core

The table below highlights key structural differences among cyclohexanone derivatives:

Key Observations :

- Piperidine vs. Simple Amines: The 4-propylpiperidinyl group in the target compound introduces a rigid, bulky structure compared to linear alkylamines (e.g., propylamino or isopropylamino). This could enhance receptor selectivity, as piperidine derivatives often exhibit stronger binding to sigma or opioid receptors .

- Aromatic Substituents : Compounds with 3-methoxyphenyl (e.g., MXiPr) or 2-chlorophenyl groups () demonstrate how electronic and steric effects influence activity. Methoxy groups increase lipophilicity and may enhance blood-brain barrier penetration, while chloro groups introduce electronegativity, altering binding interactions .

- Salt Forms : The hydrochloride salt in the target compound improves solubility, which is absent in neutral analogs like MXiPr. This may translate to better oral bioavailability .

Pharmacological and Regulatory Considerations

- Psychoactive Potential: Analogs such as MXiPr () are documented as designer drugs, suggesting the target compound could share similar CNS activity. Piperidine derivatives are known to interact with NMDA receptors or monoamine transporters, though specific data for this compound is lacking .

- However, prolonged exposure risks neurotoxicity, as seen with related cyclohexanone derivatives .

- Legal Status : Compounds like MXiPr are regulated under narcotics laws (e.g., Swedish Law 1992:860), implying that structural modifications, such as the piperidine substitution in the target compound, might be an attempt to evade legal restrictions .

Biological Activity

2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its receptor interactions, efficacy in cellular models, and implications for therapeutic applications.

Chemical Structure

The compound features a cyclohexanone core substituted with a propylpiperidine group, which is pivotal for its biological activity. Its molecular formula is C_{13}H_{19}ClN, with a molecular weight of approximately 229.75 g/mol.

Research indicates that this compound acts primarily as a dopamine D4 receptor antagonist. The dopamine D4 receptor (D4R) is implicated in various neurological processes and has been a target for drugs aimed at treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Receptor Binding Affinity

Studies have demonstrated that this compound exhibits high affinity for D4R, with selectivity over other dopamine receptors such as D2R and D3R. The binding affinity (pKi) values suggest a strong interaction with the D4R, making it a promising candidate for further investigation in neuropharmacology .

| Receptor | Binding Affinity (pKi) |

|---|---|

| D2R | 6.17 |

| D3R | 6.21 |

| D4R | 9.01 |

Efficacy in Cellular Models

In vitro studies have shown that treatment with this compound leads to decreased viability of glioblastoma cell lines. At a concentration of 10 μM, the compound exhibited significant cytotoxic effects compared to standard treatments like temozolomide . These findings suggest potential applications in oncology, particularly for targeting glioblastoma.

Study on Glioblastoma

A recent study evaluated the effects of several D4R antagonists, including this compound, on glioblastoma stem cells. The results indicated that compounds with high D4R affinity could effectively reduce cell viability and induce apoptosis in these cancer cells .

Neuropharmacological Applications

In the context of neuropharmacology, the compound's ability to selectively antagonize D4R has been explored for its potential impact on mood disorders and psychosis. Its pharmacological profile suggests it may help mitigate symptoms associated with these conditions by modulating dopaminergic signaling pathways .

Safety and Toxicity

Toxicological assessments have indicated that while this compound exhibits biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest minimal non-specific toxicity at therapeutic concentrations; however, further investigations are necessary to establish comprehensive safety data .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.